An In-depth Technical Guide to 2,4,5-Trifluorobenzyl Alcohol (CAS: 144284-25-3)
An In-depth Technical Guide to 2,4,5-Trifluorobenzyl Alcohol (CAS: 144284-25-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,5-Trifluorobenzyl alcohol (CAS: 144284-25-3), a fluorinated aryl building block with significant applications in synthetic organic chemistry, particularly in the development of pharmaceuticals. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and presents its spectral data. Furthermore, it highlights its crucial role as a precursor in the synthesis of the blockbuster antidiabetic drug, Sitagliptin. The information is structured to be a practical resource for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
2,4,5-Trifluorobenzyl alcohol is a valuable synthetic intermediate, and its physical and chemical properties are summarized in the table below.[1][2][3][4]
| Property | Value | Reference |
| CAS Number | 144284-25-3 | [1][2][3][4] |
| Molecular Formula | C₇H₅F₃O | [1][2][3][4] |
| Molecular Weight | 162.11 g/mol | [1][2][3] |
| IUPAC Name | (2,4,5-Trifluorophenyl)methanol | |
| Appearance | Colorless liquid | N/A |
| Boiling Point | 201-204 °C | [2] |
| Density | 1.4 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.472 | [2] |
| Purity | Typically ≥97% | [2][3] |
Synthesis of 2,4,5-Trifluorobenzyl Alcohol
A common and effective method for the synthesis of 2,4,5-Trifluorobenzyl alcohol involves the reduction of 2,4,5-trifluorobenzoyl chloride. This method is advantageous due to the availability of the starting materials and the generally high yields of the reaction.
Experimental Protocol: Reduction of 2,4,5-Trifluorobenzoyl Chloride
This protocol is based on established chemical principles for the reduction of acyl chlorides to alcohols.
Materials:
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2,4,5-Trifluorobenzoyl chloride
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Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF) or Diethyl ether
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Rotary evaporator
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Separatory funnel
Procedure:
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium borohydride (1.5 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
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Addition of Acyl Chloride: Dissolve 2,4,5-trifluorobenzoyl chloride (1 equivalent) in anhydrous THF in a dropping funnel. Add the acyl chloride solution dropwise to the stirred suspension of sodium borohydride over a period of 30-60 minutes, maintaining the temperature at 0 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M HCl to quench the excess reducing agent and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
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Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2,4,5-Trifluorobenzyl alcohol.
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Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Caption: Synthesis workflow for 2,4,5-Trifluorobenzyl alcohol.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,4,5-Trifluorobenzyl alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 1H | Aromatic CH |
| ~6.9-7.1 | m | 1H | Aromatic CH |
| ~4.7 | s | 2H | -CH₂OH |
| ~1.8-2.5 | br s | 1H | -OH |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~155-160 (ddd) | C-F |
| ~145-150 (ddd) | C-F |
| ~140-145 (ddd) | C-F |
| ~125-130 (m) | Aromatic C |
| ~115-120 (m) | Aromatic CH |
| ~105-110 (m) | Aromatic CH |
| ~60 | -CH₂OH |
Infrared (IR) Spectroscopy
The IR spectrum of 2,4,5-Trifluorobenzyl alcohol shows characteristic absorptions for the hydroxyl and C-F bonds.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad | O-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2900 | Medium | Aliphatic C-H stretch |
| ~1620, 1510, 1430 | Strong | Aromatic C=C stretch |
| ~1200-1000 | Strong | C-F stretch |
| ~1020 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectral data confirms the molecular weight of the compound.[1]
| m/z | Relative Intensity | Assignment |
| 162 | High | [M]⁺ (Molecular Ion) |
| 143 | Medium | [M - F]⁺ |
| 133 | High | [M - CHO]⁺ |
| 113 | Medium | [M - F - CHO]⁺ |
Applications in Drug Development: A Precursor to Sitagliptin
2,4,5-Trifluorobenzyl alcohol is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its trifluorinated phenyl moiety is a key structural feature in several active pharmaceutical ingredients (APIs). A prominent example is its role as a precursor to the antidiabetic drug Sitagliptin .
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis of Sitagliptin involves the use of intermediates derived from the 2,4,5-trifluorophenyl group. While various synthetic routes to Sitagliptin exist, many start from commercially available materials like (2,4,5-trifluorophenyl)acetic acid or 2,4,5-trifluorobenzaldehyde. 2,4,5-Trifluorobenzyl alcohol can be readily oxidized to 2,4,5-trifluorobenzaldehyde, which is a direct precursor in several reported syntheses of Sitagliptin.
Caption: Logical relationship of 2,4,5-Trifluorobenzyl alcohol to Sitagliptin synthesis.
Safety and Handling
2,4,5-Trifluorobenzyl alcohol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
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Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
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Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
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Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,4,5-Trifluorobenzyl alcohol is a key fluorinated building block with significant utility in organic synthesis. Its straightforward preparation and the chemical handles it possesses make it a valuable precursor for the synthesis of complex molecules. Its integral role in the synthetic pathways leading to important pharmaceuticals like Sitagliptin underscores its importance in the field of drug development. This technical guide serves as a comprehensive resource for researchers and scientists working with this versatile compound.
